molecular formula C18H25N3O2 B6639810 1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea

1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea

Cat. No. B6639810
M. Wt: 315.4 g/mol
InChI Key: ZQFHBMMWVSVABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea, also known as AM-630, is a selective antagonist of the cannabinoid receptor CB2. It was first synthesized in 1999 by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts. Since then, AM-630 has been used extensively in scientific research to investigate the role of CB2 receptors in various physiological and pathological processes.

Mechanism of Action

1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea acts as a selective antagonist of the CB2 receptor, which is one of two cannabinoid receptors found in the human body. CB2 receptors are primarily expressed in immune cells and are involved in regulating inflammation and immune function. By blocking the activation of CB2 receptors, this compound can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, reduce the proliferation of cancer cells, and modulate the activity of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea in scientific research is its selectivity for the CB2 receptor, which allows researchers to specifically target this receptor without affecting other cannabinoid receptors or non-cannabinoid targets. However, one limitation of using this compound is that it can be difficult to obtain in high purity and yield, which can make it challenging to use in large-scale experiments.

Future Directions

There are many potential future directions for research involving 1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea and CB2 receptors. One area of interest is the role of CB2 receptors in the regulation of immune function and inflammation, which could have implications for the treatment of autoimmune diseases and other inflammatory conditions. Another area of interest is the potential use of CB2 receptor agonists and antagonists as therapeutics for cancer, as CB2 receptors are known to be overexpressed in many types of tumors. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and other CB2 receptor modulators, as well as their potential for use in clinical settings.

Synthesis Methods

The synthesis of 1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea involves several steps, starting from the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime. This is followed by the reduction of the oxime with sodium borohydride to give the amine, which is then reacted with 4-methyl-1H-indole-3-carboxaldehyde to form the final product. The overall yield of the synthesis is around 10%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has been used in a wide range of scientific studies to investigate the role of CB2 receptors in various physiological and pathological processes. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. It has also been investigated as a potential treatment for cancer, as CB2 receptors are known to be overexpressed in many types of tumors.

properties

IUPAC Name

1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-12-5-4-7-15-17(12)13(11-20-15)9-10-19-18(23)21-14-6-2-3-8-16(14)22/h4-5,7,11,14,16,20,22H,2-3,6,8-10H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFHBMMWVSVABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CCNC(=O)NC3CCCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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